Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-582949 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular signaling cascade that mediates inflammatory responses. This document provides a comprehensive technical overview of BMS-582949, detailing its dual mechanism of action, preclinical and clinical data, and the experimental methodologies used in its characterization. The information presented is intended to serve as a resource for researchers and professionals in the fields of inflammation, immunology, and drug development.
Introduction
The p38 MAP kinase signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis. BMS-582949 was developed as a therapeutic agent to target this pathway. A key differentiating feature of BMS-582949 is its dual mechanism of action: it not only inhibits the catalytic activity of p38 kinase but also prevents its activation by upstream kinases.[1]
Mechanism of Action: Dual Inhibition of p38 Kinase
BMS-582949 exhibits a unique dual inhibitory mechanism against p38α MAP kinase.
-
Inhibition of Kinase Activity: Like many kinase inhibitors, BMS-582949 binds to the ATP-binding pocket of p38α, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.
-
Inhibition of p38 Activation: Uniquely, the binding of BMS-582949 to p38α induces a conformational change in the activation loop. This altered conformation renders the key threonine and tyrosine residues within the loop less accessible to phosphorylation by upstream MAP kinase kinases (MKKs), thus inhibiting the activation of p38 itself.[1] This dual action provides a more comprehensive blockade of the p38 signaling pathway.
Below is a diagram illustrating the dual inhibition mechanism of BMS-582949 on the p38 MAPK signaling pathway.
graph p38_pathway {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
Stress [label="Stress Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"];
MKKs [label="Upstream Kinases\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"];
p38_inactive [label="p38 Kinase\n(Inactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p38_active [label="p38 Kinase\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Downstream [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Inflammation [label="Inflammatory Response\n(TNF-α, IL-1β production)", fillcolor="#F1F3F4", fontcolor="#202124"];
BMS582949 [label="BMS-582949", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];
// Edges
Stress -> MKKs [label="activates"];
MKKs -> p38_inactive [label="phosphorylates\n(activates)"];
p38_active -> Downstream [label="phosphorylates"];
Downstream -> Inflammation [label="leads to"];
// Inhibition Edges
BMS582949 -> MKKs [label="inhibits activation of p38", style=dashed, color="#EA4335", arrowhead=tee];
BMS582949 -> p38_active [label="inhibits kinase activity", style=dashed, color="#EA4335", arrowhead=tee];
}
Caption: Dual inhibition of the p38 MAPK pathway by BMS-582949.
Quantitative Data
The following tables summarize the key quantitative data for BMS-582949 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/System | Value | Reference |
| p38α IC50 | Enzyme Assay | 13 nM | [1][2][3] |
| TNF-α release IC50 | Human PBMCs | 50 nM | [3] |
| p38β Selectivity | Enzyme Assay | 5-fold selective for p38α |
| Jnk2 Selectivity | Enzyme Assay | 450-fold selective |
| Raf Selectivity | Enzyme Assay | 190-fold selective |
| Broad Kinase Panel | 57 Kinases | >2000-fold selective for p38α |
Table 2: Preclinical Pharmacokinetics
| Parameter | Species | Dose | Value | Reference |
| Clearance | Mouse | - | 4.4 mL/min/kg | [1] |
| AUC0-8h | Mouse | 10 mg/kg (oral) | 75.5 µM·h | [1] |
| Oral Bioavailability | Mouse | - | 90% | [1] |
| Oral Bioavailability | Rat | - | 60% | [1] |
Table 3: Preclinical Efficacy in Animal Models
| Model | Species | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| LPS-induced TNF-α | Mouse | 5 mg/kg (oral) | Reduction in plasma TNF-α | 89% reduction | [2][3] |
| Adjuvant Arthritis | Rat | 1, 10, 100 mg/kg (once daily) | Reduction in paw swelling | Dose-dependent reduction | [3] |
| Adjuvant Arthritis | Rat | 1, 5 mg/kg (twice daily) | Reduction in paw swelling | Dose-dependent reduction | [3] |
Table 4: Human Clinical Trial Data
| Study Population | Dosing Regimen | Key Findings | Reference |
| Healthy Volunteers | Single doses (1, 10, 100, 300 mg) and 10 mg/day for 5 days | Dose-dependent inhibition of LPS-induced TNF-α and IL-1β; generally well-tolerated. |
| Healthy Volunteers | 10-600 mg/day for 28 days | Safe and well-tolerated; dose-related exposure; mean t1/2 of 11-21 hours. |
| Rheumatoid Arthritis Patients | 30, 100, 300 mg/day for 28 days | Well-tolerated at all doses; no pharmacokinetic interaction with methotrexate. |
| Atherosclerosis Patients | 100 mg once daily for 12 weeks | Did not significantly reduce arterial inflammation or hs-CRP compared to placebo. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of BMS-582949.
In Vitro p38α Kinase Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of BMS-582949 against p38α MAP kinase.
Objective: To determine the IC50 value of BMS-582949 for the inhibition of p38α kinase activity.
Materials:
-
Recombinant active p38α MAP kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
p38α substrate (e.g., recombinant ATF2)
-
BMS-582949
-
DMSO (vehicle control)
-
384-well plates
-
ADP-Glo™ Kinase Assay reagents (or similar detection system)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of BMS-582949 in DMSO. Create a serial dilution of the compound in Kinase Assay Buffer. A typical concentration range for testing is 0.1 nM to 10 µM.
-
Reaction Setup:
-
Add 1 µL of the various concentrations of BMS-582949 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing Kinase Assay Buffer and recombinant active p38α MAPK.
-
Add 2 µL of the kinase reaction mix to each well.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mix containing recombinant ATF2 (final concentration ~1 µ g/reaction ) and ATP (at or near the Km for p38α) in Kinase Assay Buffer.
-
Add 2 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of BMS-582949 relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
graph kinase_assay_workflow {
graph [rankdir="TB", splines=ortho, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
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start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
prep_compound [label="Prepare BMS-582949\nSerial Dilutions", fillcolor="#FBBC05", fontcolor="#202124"];
add_compound [label="Add Compound/Vehicle\nto 384-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_kinase [label="Add p38α Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pre_incubate [label="Pre-incubate (15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_substrate_atp [label="Add Substrate (ATF2)\nand ATP", fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate_reaction [label="Incubate (60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"];
add_adp_glo [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubate_adp_glo [label="Incubate (40 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
add_detection [label="Add Kinase\nDetection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubate_detection [label="Incubate (30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
read_luminescence [label="Read Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"];
analyze_data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> prep_compound;
prep_compound -> add_compound;
add_compound -> add_kinase;
add_kinase -> pre_incubate;
pre_incubate -> add_substrate_atp;
add_substrate_atp -> incubate_reaction;
incubate_reaction -> add_adp_glo;
add_adp_glo -> incubate_adp_glo;
incubate_adp_glo -> add_detection;
add_detection -> incubate_detection;
incubate_detection -> read_luminescence;
read_luminescence -> analyze_data;
analyze_data -> end;
}
Caption: Workflow for the in vitro p38α kinase inhibition assay.
Human Whole Blood TNF-α Release Assay
This protocol describes a method to assess the inhibitory effect of BMS-582949 on TNF-α production in a physiologically relevant ex vivo system.
Objective: To determine the IC50 value of BMS-582949 for the inhibition of LPS-induced TNF-α release in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
BMS-582949
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Blood Handling: Use fresh human blood within 2 hours of collection.
-
Compound Preparation: Prepare a stock solution of BMS-582949 in DMSO. Create serial dilutions of the compound in RPMI 1640 medium.
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the diluted BMS-582949 or vehicle control.
-
Add 200 µL of whole blood to each well.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Stimulation:
-
Prepare a working solution of LPS in RPMI 1640 medium. A final concentration of 10-100 ng/mL is typically used.
-
Add 25 µL of the LPS solution to the appropriate wells. Include unstimulated controls (medium only).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
TNF-α Quantification:
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of BMS-582949 compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[5][6][7]
graph tnf_assay_workflow {
graph [rankdir="TB", splines=ortho, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
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collect_blood [label="Collect Human\nWhole Blood", fillcolor="#FBBC05", fontcolor="#202124"];
prep_compound [label="Prepare BMS-582949\nDilutions", fillcolor="#FBBC05", fontcolor="#202124"];
add_compound [label="Add Compound/Vehicle\nto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_blood [label="Add Whole Blood", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pre_incubate [label="Pre-incubate (30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_lps [label="Add LPS to Stimulate", fillcolor="#34A853", fontcolor="#FFFFFF"];
incubate_reaction [label="Incubate (4-6 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"];
centrifuge [label="Centrifuge Plate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
collect_supernatant [label="Collect Plasma\nSupernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"];
elisa [label="Measure TNF-α by ELISA", fillcolor="#5F6368", fontcolor="#FFFFFF"];
analyze_data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> collect_blood;
collect_blood -> add_blood;
start -> prep_compound;
prep_compound -> add_compound;
add_compound -> add_blood;
add_blood -> pre_incubate;
pre_incubate -> add_lps;
add_lps -> incubate_reaction;
incubate_reaction -> centrifuge;
centrifuge -> collect_supernatant;
collect_supernatant -> elisa;
elisa -> analyze_data;
analyze_data -> end;
}
Caption: Workflow for the human whole blood TNF-α release assay.
Conclusion
BMS-582949 is a well-characterized, potent, and selective dual inhibitor of p38 MAP kinase with demonstrated preclinical efficacy in models of inflammation. Its unique mechanism of inhibiting both the activity and activation of p38 sets it apart from other inhibitors of this class. While clinical development in rheumatoid arthritis and atherosclerosis has not led to its approval, the extensive preclinical and early clinical data for BMS-582949 provide a valuable case study for the development of p38 MAP kinase inhibitors. The detailed methodologies and comprehensive data presented in this whitepaper serve as a technical resource for scientists and researchers working on the next generation of anti-inflammatory therapeutics targeting the p38 pathway.
References